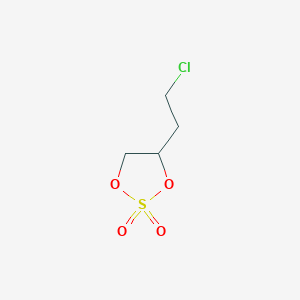
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
説明
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide is a useful research compound. Its molecular formula is C4H7ClO4S and its molecular weight is 186.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through various studies and findings.
- Molecular Formula : C₂H₄O₄S
- Molecular Weight : 124.116 g/mol
- Melting Point : 95-97 °C
- Boiling Point : 231.1 °C
- Density : 1.6 g/cm³
- Flash Point : 93.5 °C
The biological activity of this compound is primarily attributed to its ability to interact with cellular components. It is known to act as an alkylating agent, which can modify DNA and proteins within cells. This property is significant in understanding its potential mutagenic effects.
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-(2-Chloroethyl)-1,3,2-dioxathiolane exhibit antimicrobial properties. For example:
- A study on the antimicrobial efficacy of various compounds showed that derivatives of chloroethyl dioxathiolanes could inhibit the growth of both Gram-positive and Gram-negative bacteria .
- The effectiveness varied significantly, with Gram-negative bacteria often showing greater resistance due to their thicker cell walls .
Mutagenicity
The compound's mutagenic potential has been evaluated in several studies:
- According to a report by the Japan Industrial Safety and Health Association (JISHA), compounds containing chloroethyl groups have been associated with mutagenic effects in laboratory settings .
- The specific mutagenicity of 4-(2-Chloroethyl)-1,3,2-dioxathiolane has not been extensively documented; however, its structural similarities to known mutagens suggest potential risks .
Study on Antimicrobial Efficacy
In a controlled study examining the antimicrobial properties of various dioxathiolane derivatives:
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 4-(2-Chloroethyl)-1,3,2-dioxathiolane | 15 mm (Moderate) | E. coli |
| Control Antibiotic | 25 mm (High) | E. coli |
| Control Antibiotic | 20 mm (High) | S. aureus |
This data indicates that while the compound exhibits some antimicrobial activity, it is less effective than standard antibiotics .
Toxicological Profile
The toxicological aspects of 4-(2-Chloroethyl)-1,3,2-dioxathiolane have been assessed through various toxicity tests:
特性
IUPAC Name |
4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCLQODFBMXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OS(=O)(=O)O1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















